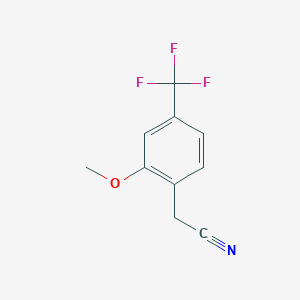
2-Methoxy-4-(trifluoromethyl)phenylacetonitrile
Vue d'ensemble
Description
2-Methoxy-4-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1017779-20-2 . It has a molecular weight of 215.17 . The IUPAC name for this compound is [2-methoxy-4-(trifluoromethyl)phenyl]acetonitrile .
Molecular Structure Analysis
The InChI code for 2-Methoxy-4-(trifluoromethyl)phenylacetonitrile is 1S/C10H8F3NO/c1-15-9-6-8(10(11,12)13)3-2-7(9)4-5-14/h2-3,6H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Methoxy-4-(trifluoromethyl)phenylacetonitrile is a solid at ambient temperature . It has a boiling point of 75-78 degrees Celsius .Applications De Recherche Scientifique
Antitumorigenic and Antiangiogenic Effects
Research on catechol estrogens, which are chemically reactive metabolites of estrogen, has shown that their methoxy derivatives, such as 2-methoxyestradiol, possess antitumorigenic and antiangiogenic effects both in vitro and in vivo. These effects suggest a potential protective effect against estrogen-induced cancers in target organs. The unique effects of these derivatives may be mediated by specific intracellular effectors or receptors that are refractory to the parent hormone, estradiol, indicating potential research applications in cancer prevention and therapy (B. Zhu & A. Conney, 1998).
Environmental Estrogens and Toxicity
Methoxychlor, a proestrogenic environmental contaminant, upon metabolism, produces active estrogenic forms that have been shown to have adverse effects on fertility, early pregnancy, and in utero development in both males and females. These findings highlight the reproductive toxicity of certain methoxy derivatives and the need for further research to understand their significance to human health (A. Cummings, 1997).
Hallucinogenic Properties of Derivatives
Studies on a class of substances known as NBOMes, which include 2-methoxy-benzyl derivatives of phenethylamine, have highlighted their potent hallucinogenic effects. The research indicates significant health risks, including fatal and non-fatal intoxications, associated with these compounds, underlining the importance of understanding their pharmacological properties and toxic effects (Kamińska Katarzyna et al., 2020).
Pharmacological Activities of Methoxylated Compounds
The pharmacological activities of methoxylated lipids, including their antibacterial, antifungal, antitumor, and antiviral properties, have been reviewed. These compounds, often isolated from bacterial or marine sources or synthesized, represent a significant area of interest for the development of new therapeutic agents and highlight the diverse biological activities of methoxylated compounds in scientific research (N. Carballeira, 2002).
Propriétés
IUPAC Name |
2-[2-methoxy-4-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-6-8(10(11,12)13)3-2-7(9)4-5-14/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCNAZIBJNOIEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Chloro-6-(dimethylamino)phenyl]methanol](/img/structure/B1451852.png)
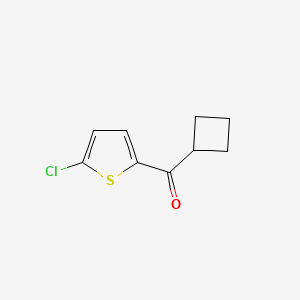
![N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1451855.png)
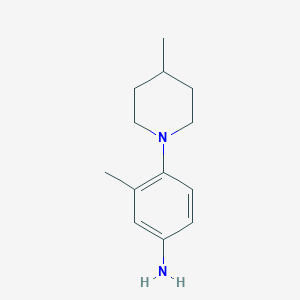


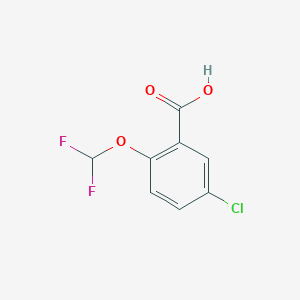
![1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B1451866.png)
![4-[(6-Chloropyridazin-3-yl)amino]benzonitrile](/img/structure/B1451867.png)
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1451868.png)
![1-[1-(2-Methoxyethyl)piperidin-3-YL]methanamine](/img/structure/B1451869.png)
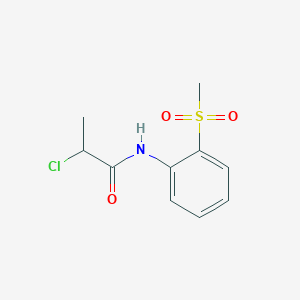
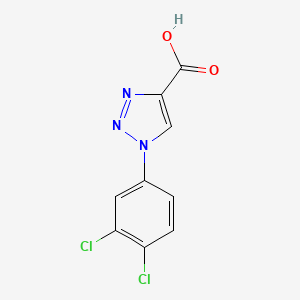
![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine](/img/structure/B1451874.png)